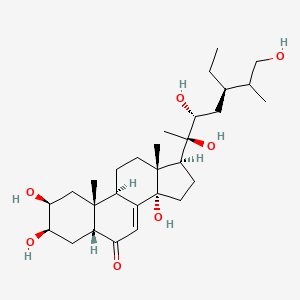

Amarasterone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H48O7 |

|---|---|

Molecular Weight |

508.7 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C29H48O7/c1-6-17(16(2)15-30)11-25(34)28(5,35)24-8-10-29(36)19-12-21(31)20-13-22(32)23(33)14-26(20,3)18(19)7-9-27(24,29)4/h12,16-18,20,22-25,30,32-36H,6-11,13-15H2,1-5H3/t16?,17-,18+,20+,22-,23+,24+,25-,26-,27-,28-,29-/m1/s1 |

InChI Key |

GTRXMTZSWNWUAX-YAUYKCKZSA-N |

Isomeric SMILES |

CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)CO |

Canonical SMILES |

CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)CO |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Amarasterone A from Cyathula capitata: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Amarasterone A, a C29 phytoecdysteroid, from the plant Cyathula capitata. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key workflows and potential biological pathways.

Introduction to this compound and Cyathula capitata

This compound is a naturally occurring phytoecdysteroid that has been identified in several plant species, including Cyathula capitata of the Amaranthaceae family.[1] Phytoecdysteroids are a class of plant-derived compounds that are structurally similar to insect molting hormones. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological effects, including anabolic, anti-diabetic, and anti-inflammatory properties. Cyathula capitata is a perennial herb found in the Himalayan region and has been used in traditional medicine.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Cyathula capitata is not extensively documented in a single source, a comprehensive methodology can be constructed based on established techniques for phytoecdysteroid extraction and purification from various plant sources, including the isolation of this compound from other species like Microsorum scolopendria.[2][3]

Plant Material Collection and Preparation

-

Collection: The roots of Cyathula capitata should be collected and authenticated by a plant taxonomist.

-

Preparation: The collected plant material is washed, air-dried in the shade, and then pulverized into a coarse powder using a mechanical grinder.

Extraction of Crude Phytoecdysteroids

The powdered plant material is subjected to solvent extraction to obtain a crude extract rich in phytoecdysteroids.

-

Solvent: Methanol (B129727) or ethanol (B145695) are effective solvents for extracting polar compounds like phytoecdysteroids.

-

Procedure:

-

Macerate the powdered plant material in 95% methanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanolic extract.

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove non-polar and moderately polar impurities. The phytoecdysteroid-rich fraction is typically found in the more polar solvent fractions.

-

Purification of this compound

A multi-step chromatographic approach is essential for the isolation of pure this compound from the enriched extract.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) or Sephadex LH-20 are commonly used for the initial separation.

-

Mobile Phase: A gradient elution system of chloroform and methanol is typically employed for silica gel chromatography. For Sephadex LH-20, methanol is a suitable solvent.

-

Procedure:

-

The dried, enriched extract is adsorbed onto a small amount of silica gel to create a slurry.

-

The slurry is loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol).

-

Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions showing similar TLC profiles are pooled together.

-

Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC). Both normal-phase and reversed-phase HPLC can be utilized.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient system of methanol and water or acetonitrile (B52724) and water is effective.

-

Detection: UV detection at approximately 245 nm is suitable for phytoecdysteroids.

-

Procedure:

-

The partially purified fraction containing this compound is dissolved in the mobile phase.

-

The solution is filtered through a 0.45 µm membrane filter.

-

The sample is injected into the preparative HPLC system.

-

The peak corresponding to this compound is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

Data Presentation

Spectroscopic Data for this compound

| Spectroscopic Data | Description |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern of the molecule, aiding in structural confirmation. |

Note: Specific chemical shifts (δ) in ppm for ¹H and ¹³C NMR and m/z values for MS would be populated here upon experimental determination.

Hypothetical Biological Activity Data

The following table presents a template for summarizing the biological activity of this compound, which would be determined through in vitro assays.

| Biological Assay | Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) |

| Anti-inflammatory (COX-2 Inhibition) | RAW 264.7 | Data to be determined | Dexamethasone | Data to be determined |

| Cytotoxicity (MTT Assay) | HeLa | Data to be determined | Doxorubicin | Data to be determined |

| Cytotoxicity (MTT Assay) | HepG2 | Data to be determined | Doxorubicin | Data to be determined |

Experimental Workflows and Signaling Pathways

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Cyathula capitata.

Hypothetical Anti-inflammatory Signaling Pathway

The diagram below depicts a hypothetical signaling pathway for the anti-inflammatory activity of this compound, focusing on the inhibition of the NF-κB pathway, a common mechanism for anti-inflammatory compounds.

Conclusion

This technical guide provides a framework for the isolation, purification, and preliminary biological evaluation of this compound from Cyathula capitata. The detailed protocols and workflows are based on established scientific methodologies for natural product chemistry. Further research is warranted to fully elucidate the spectroscopic characteristics and the full spectrum of biological activities of this compound, which holds potential for future drug development.

References

- 1. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ecdysteroids from the medicinal fern Microsorum scolopendria (Burm. f.) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Biology of Amarasterone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amarasterone A, a C29 phytoecdysteroid, has garnered significant interest within the scientific community due to its unique chemical structure and its role as a key biosynthetic intermediate of other complex phytoecdysteroids, such as cyasterone. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its biosynthesis, isolation, and biological significance. In the absence of a reported total chemical synthesis, this document emphasizes the natural production pathways of this compound and the methodologies for its extraction and characterization from plant sources. This information is crucial for researchers in natural product chemistry, endocrinology, and drug discovery who are exploring the potential applications of phytoecdysteroids.

Introduction to this compound

This compound is a polyhydroxylated ketosteroid belonging to the phytoecdysteroid family, a class of compounds that plants synthesize for defense against insect herbivores.[1] These molecules are structurally similar to insect molting hormones (ecdysteroids) and can disrupt the endocrine systems of phytophagous insects. The fundamental structure of ecdysteroids, including this compound, is a cyclopentanoperhydrophenanthrene skeleton with a β-side chain at carbon-17.[1] Key structural features of ecdysteroids include a cis-fused A/B ring junction (5β-H), a 7-en-6-one chromophore, and a 14α-hydroxy group.[1] this compound is specifically a C29 phytoecdysteroid, indicating its biosynthesis from a C29 phytosterol precursor.[2][3] It has been isolated from several plant species, including Cyathula capitata, Leuzea carthamoides, and Microsorum scolopendria.[2][3][4]

Biosynthesis of this compound

While a complete, step-by-step enzymatic synthesis of this compound has not been fully elucidated, its formation is understood to follow the general biosynthetic pathway of phytoecdysteroids. This pathway originates from acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce sterol precursors.[1][5]

The biosynthesis of C29 phytoecdysteroids like this compound begins with a C29 phytosterol, such as sitosterol. The conversion of the sterol precursor to the final ecdysteroid involves a series of oxidative modifications, including hydroxylations, catalyzed by cytochrome P450 enzymes.[3] this compound is considered a key biosynthetic intermediate in the formation of cyasterone, another C29 phytoecdysteroid.[2][3] The stereochemistry at the C-24 and C-25 positions of this compound can vary depending on the plant source, which has implications for the subsequent biosynthetic steps leading to cyasterone.[2][3] For instance, this compound isolated from Cyathula officinalis is the (24R,25S)-isomer, whereas from Leuzea carthamoides it is the (24R,25R)-isomer.[2][3]

Caption: Proposed Biosynthetic Pathway of this compound.

Isolation and Characterization

The isolation of this compound from plant sources typically involves extraction with polar solvents, followed by a series of chromatographic separations.

General Isolation Protocol

A general procedure for the isolation of this compound from plant material is as follows:

-

Extraction: Dried and powdered plant material (e.g., roots of Cyathula officinalis) is extracted with a solvent such as methanol (B129727) or ethanol.

-

Partitioning: The crude extract is then partitioned between different solvents (e.g., water and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to multiple chromatographic steps, which may include:

-

Silica gel column chromatography.

-

Reversed-phase (e.g., ODS) column chromatography.

-

High-performance liquid chromatography (HPLC) for final purification.

-

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C29H48O7 |

| Molecular Weight | 508.69 g/mol |

| Stereochemistry | Varies by source: (24R,25S) from Cyathula officinalis, (24R,25R) from Leuzea carthamoides.[2][3] |

| 1H and 13C NMR | Specific chemical shifts and coupling constants are used to determine the stereochemistry at C-24 and C-25 by comparison with model compounds.[3] |

Biological Activities and Potential Applications

Phytoecdysteroids, as a class, exhibit a wide range of biological activities in vertebrates, including anabolic, anti-diabetic, and anti-inflammatory effects.[5][6] While specific studies on the bioactivity of this compound are limited, its structural similarity to other potent phytoecdysteroids suggests it may possess similar pharmacological properties. The potential biological activities of phytoecdysteroids are of significant interest for the development of new therapeutic agents.

Caption: Potential Biological Activities of Phytoecdysteroids.

Future Directions

The study of this compound presents several opportunities for future research. The complete elucidation of its biosynthetic pathway, including the identification and characterization of the enzymes involved, would be a significant advancement. Furthermore, the total chemical synthesis of this compound and its stereoisomers would provide access to larger quantities for comprehensive biological evaluation and the exploration of its therapeutic potential. Structure-activity relationship (SAR) studies on synthetic analogs could also lead to the development of novel drug candidates.

Conclusion

This compound stands as an important C29 phytoecdysteroid, not only for its role in the chemical ecology of plants but also as a key intermediate in the biosynthesis of more complex ecdysteroids. While a total chemical synthesis has yet to be reported, the understanding of its natural production and methods for its isolation provide a solid foundation for further investigation. The potential biological activities of this compound, inferred from its structural class, warrant deeper exploration and could pave the way for new applications in medicine and biotechnology. The continued study of this and other phytoecdysteroids is a promising frontier in natural product research.

References

Amarasterone A: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarasterone A is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. Phytoecdysteroids are structurally similar to insect molting hormones and have garnered significant interest in the scientific community for their diverse biological activities, including potential anabolic, adaptogenic, and anti-diabetic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution, and detailed methodologies for its isolation and analysis. While specific quantitative data and dedicated signaling pathways for this compound remain areas of ongoing research, this document synthesizes the current knowledge to support further investigation and drug development efforts.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species across different families. The primary and most cited source is Rhaponticum carthamoides, also known as Maral root or Leuzea. Its presence has also been reported in species of the Cyathula and Microsorum genera.

Table 1: Natural Sources of this compound

| Family | Genus | Species | Common Name | Reference(s) |

| Asteraceae | Rhaponticum | carthamoides | Maral Root, Leuzea | [1] |

| Amaranthaceae | Cyathula | capitata | [2] | |

| Amaranthaceae | Cyathula | officinalis | [2] | |

| Polypodiaceae | Microsorum | scolopendria | [2] |

The distribution of this compound within the plant tissues has not been extensively studied. However, research on other phytoecdysteroids in Rhaponticum carthamoides suggests that these compounds are often concentrated in the roots and seeds. Further investigation is required to quantify the specific distribution of this compound in different plant parts.

Quantitative Data

Table 2: Concentration of Major Ecdysteroids in Rhaponticum carthamoides

| Ecdysteroid | Plant Part | Concentration (% of dry matter) | Reference(s) |

| 20-Hydroxyecdysone | Roots | 0.04 - 0.81 | |

| 20-Hydroxyecdysone | Aerial Part | 0.03 - 1.22 | |

| 20-Hydroxyecdysone | Seeds | 0.27 - 1.51 | |

| Turkesterone | Not Specified | Present |

Experimental Protocols

The following sections outline a proposed methodology for the isolation and quantification of this compound, based on established techniques for phytoecdysteroid analysis.

Isolation and Purification of this compound from Rhaponticum carthamoides

This protocol describes a general procedure for the extraction and chromatographic separation of this compound.

a. Plant Material and Extraction:

-

Plant Material: Dried and powdered roots of Rhaponticum carthamoides.

-

Extraction Solvent: 80% Methanol (B129727) (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Macerate the powdered plant material with the extraction solvent at room temperature for 24-48 hours with occasional agitation.

-

Filter the extract and repeat the extraction process with fresh solvent three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

b. Fractionation and Purification:

-

Solid-Phase Extraction (SPE):

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the ecdysteroid-containing fraction with increasing concentrations of methanol in water.

-

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel or a C18 reversed-phase stationary phase.

-

Apply the enriched fraction from SPE to the column.

-

Elute the column with a gradient of a suitable solvent system (e.g., chloroform-methanol for silica gel or methanol-water for C18).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Preparative HPLC:

-

Pool the fractions containing this compound.

-

Perform final purification using a preparative HPLC system with a C18 column and a methanol-water or acetonitrile-water gradient.

-

Collect the peak corresponding to this compound.

-

Verify the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).

-

Quantification of this compound by HPLC-MS/MS

This method provides a sensitive and selective approach for the quantitative analysis of this compound in plant extracts.

-

Instrumentation: A High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.

-

Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute this compound.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: These need to be determined by infusing a pure standard of this compound. The precursor ion will be [M+H]⁺, and product ions will be generated by fragmentation.

-

Optimization: Optimize cone voltage and collision energy for the specific MRM transitions of this compound and an appropriate internal standard.

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Prepare plant extracts by a suitable extraction method (e.g., methanolic extraction followed by SPE cleanup).

-

Spike the samples and calibration standards with an internal standard (e.g., a structurally similar ecdysteroid not present in the sample).

-

Inject the samples and standards into the LC-MS/MS system.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

Experimental Workflow

References

Amarasterone A: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarasterone A is a naturally occurring C29 phytoecdysteroid, a class of compounds found in various plants that exhibit structural similarity to insect molting hormones.[1] As an ecdysteroid, it possesses the characteristic steroid nucleus with a cis-fused A/B ring junction and an α,β-unsaturated ketone in ring B, which is crucial for its biological activity.[2] this compound has been isolated from several plant species, including those from the Amaranthaceae and Asteraceae families. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its study, and a visualization of its role in relevant biological pathways.

Physical and Chemical Properties

Table 1: Physical Properties of this compound

| Property | Value | Remarks |

| Molecular Formula | C30H50O7 | |

| Molecular Weight | 522.71 g/mol | |

| Appearance | Crystalline solid | Assumed based on other purified ecdysteroids. |

| Melting Point | 235 - 245 °C (estimated) | Phytoecdysteroids typically exhibit melting points in this range. For example, 20-hydroxyecdysone (B1671079) has a melting point of 237.5 - 239.5 °C.[3][4] |

| Optical Rotation | Data not available | As a chiral molecule, this compound is expected to be optically active. The specific rotation would be determined using polarimetry.[5][6] |

| Solubility | Soluble in methanol (B129727) and ethanol; sparingly soluble in water and non-polar organic solvents. | Ecdysteroids are generally polar compounds, exhibiting good solubility in alcohols and limited solubility in water and non-polar solvents like hexane.[2][7][8] |

Table 2: Chemical Properties of this compound

| Property | Description | Remarks |

| Stability | Stable under standard storage conditions (-20°C).[9][10] | The α,β-unsaturated ketone and polyhydroxy functionalities may be susceptible to degradation under harsh acidic or basic conditions and upon exposure to strong oxidizing agents. |

| Reactivity | The hydroxyl groups can undergo esterification and etherification reactions. The ketone can be reduced. The double bond can undergo addition reactions. | These are characteristic reactions of the functional groups present in the molecule. |

| pKa | Data not available | The multiple hydroxyl groups suggest it can act as a weak acid, but specific pKa values have not been reported. |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and structural elucidation of this compound. While complete spectral assignments are not available in all cases, the following represents the expected spectroscopic characteristics based on its known structure and data from related ecdysteroids.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| UV-Vis Spectroscopy | λmax ≈ 242 nm in methanol or ethanol.[9] |

| Infrared (IR) Spectroscopy | - Broad band ~3400 cm-1 (O-H stretch)- Strong band ~1650 cm-1 (C=O stretch, conjugated ketone)- Band ~1620 cm-1 (C=C stretch)- Bands in the 1000-1200 cm-1 region (C-O stretch) |

| 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy | Complex spectra with characteristic signals for the steroid nucleus and the C29 side chain. NMR is a key technique for determining the stereochemistry of the numerous chiral centers.[11][12] |

| Mass Spectrometry (MS) | - Expected [M+H]+ at m/z 523.3577- Fragmentation pattern would likely involve sequential loss of water molecules from the polyhydroxylated structure and cleavage of the side chain. |

Experimental Protocols

Isolation and Purification of this compound from Cyathula officinalis

The following is a generalized protocol for the isolation and purification of this compound, based on established methods for phytoecdysteroid extraction.[2][8][13][14][15][16]

1. Extraction:

-

Plant Material: Dried and powdered roots of Cyathula officinalis.

-

Solvent: Methanol or 95% ethanol.

-

Procedure:

-

Macerate the powdered plant material with the solvent at room temperature for 24-48 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Solvent Partitioning:

-

Purpose: To remove non-polar and highly polar impurities.

-

Procedure:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 80% aqueous methanol).

-

Partition the aqueous methanol extract against n-hexane to remove lipids and other non-polar compounds.

-

Separate the layers and concentrate the aqueous methanol phase.

-

Resuspend the residue in water and partition against n-butanol. The ecdysteroids, including this compound, will preferentially partition into the n-butanol layer.

-

Collect the n-butanol layer and evaporate to dryness.

-

3. Chromatographic Purification:

-

Column Chromatography:

-

Stationary Phase: Silica gel or alumina.

-

Mobile Phase: A gradient of methanol in chloroform (B151607) or ethyl acetate (B1210297) in hexane.

-

Procedure:

-

Apply the concentrated n-butanol fraction to the column.

-

Elute with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with a UV lamp (254 nm) and/or a spray reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing compounds with similar Rf values to this compound.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like trifluoroacetic acid (TFA).

-

Detection: UV detector set at ~242 nm.

-

Procedure:

-

Dissolve the partially purified fraction in the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Run the gradient to separate the components.

-

Collect the peak corresponding to this compound based on its retention time (which would be determined using a standard if available, or by subsequent structural analysis).

-

Lyophilize the collected fraction to obtain pure this compound.

-

-

Caption: Workflow for the isolation and purification of this compound.

Biological Context: Signaling Pathways

This compound, as a phytoecdysteroid, is believed to interact with the ecdysteroid signaling pathway in insects, which regulates key developmental processes like molting and metamorphosis.[17][18]

Ecdysteroid Biosynthesis Pathway

Phytoecdysteroids are synthesized in plants from precursors like cholesterol.[19][20][21] The biosynthesis of C29 ecdysteroids like this compound involves a series of enzymatic modifications to a sterol precursor.

Caption: Generalized ecdysteroid biosynthesis pathway leading to this compound.

Ecdysteroid Signaling Pathway

In insects, ecdysteroids exert their effects by binding to a nuclear receptor complex, which then regulates the transcription of target genes.[17][22][23][24]

Caption: The ecdysteroid signaling pathway initiated by this compound.

Conclusion

This compound is a phytoecdysteroid with significant potential for further research in various fields, including insect physiology and pharmacology. While a complete physicochemical profile is yet to be established, this guide provides a foundational understanding of its properties and the methodologies for its study. Further investigation is warranted to fully elucidate its spectroscopic characteristics, reactivity, and biological activities, which will be crucial for any future applications in drug development or as a research tool.

References

- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]

- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-Hydroxyecdysone | C27H44O7 | CID 5459840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Amarasterone A (CAS Number: 20853-88-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amarasterone A is a naturally occurring ecdysteroid isolated from the plant Rhaponticum carthamoides. Ecdysteroids are a class of polyhydroxylated steroids that play crucial roles in the molting and development of arthropods. In recent years, they have garnered significant interest from the scientific community due to their potential therapeutic applications in mammals, including anabolic, adaptogenic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its physicochemical properties, spectroscopic data, and general experimental approaches relevant to its study. While specific experimental protocols and detailed biological activity data for this compound are not extensively documented in publicly accessible literature, this guide outlines established methodologies for the analysis and evaluation of related ecdysteroids, which can be adapted for the investigation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20853-88-7 | Generic Chemical Databases |

| Molecular Formula | C₂₉H₄₈O₇ | [1] |

| Molecular Weight | 508.69 g/mol | [1] |

| Class | Ecdysteroid | [1] |

| Natural Source | Rhaponticum carthamoides | [1] |

Spectroscopic Data

Detailed and publicly available spectroscopic data for this compound is limited. However, based on the general characteristics of ecdysteroids and related androstane (B1237026) derivatives, the following sections outline the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For a compound with the complexity of this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for a complete spectral assignment.[2][3]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Based on general ecdysteroid and androstane derivative data)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons on steroid nucleus | 0.5 - 4.0 | m | CH, CH₂, CH₃ |

| Olefinic protons | 5.5 - 6.5 | m | C=CH |

| Protons adjacent to hydroxyl groups | 3.0 - 4.5 | m | CH-OH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| Carbonyl carbon | > 200 | C=O | |

| Olefinic carbons | 120 - 160 | C=C | |

| Carbons bearing hydroxyl groups | 60 - 90 | C-OH | |

| Steroid nucleus carbons | 10 - 60 | CH, CH₂, CH₃ |

Note: This is a generalized prediction. Actual experimental data is required for accurate assignments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Assign the signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl, carbonyl, and carbon-carbon double bonds.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |

| O-H (hydroxyl groups) | 3200 - 3600 | Strong, Broad |

| C-H (alkane) | 2850 - 3000 | Medium to Strong |

| C=O (carbonyl) | 1650 - 1750 | Strong |

| C=C (alkene) | 1600 - 1680 | Medium |

| C-O (alcohols, ethers) | 1000 - 1300 | Medium to Strong |

Note: This is a generalized prediction. Actual experimental data is required for accurate assignments.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[4][5][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to obtain structural information from its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 509.3476 | Protonated molecular ion |

| [M+Na]⁺ | 531.3295 | Sodium adduct of the molecular ion |

| Fragment ions | Various | Result from the cleavage of the steroid nucleus and side chain, particularly losses of water molecules from the hydroxyl groups. |

Note: This is a generalized prediction. Actual experimental data is required for accurate assignments.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Acquire the mass spectrum in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to analyze the fragmentation patterns.

-

Data Analysis: Determine the accurate mass of the molecular ion and propose fragmentation pathways based on the observed fragment ions.[9][10][11][12][13]

Isolation and Purification

Biological Activity and Mechanism of Action

The specific biological activities of this compound have not been extensively reported. However, as an ecdysteroid, it is predicted to interact with the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to specific DNA response elements to regulate gene expression.

Ecdysteroid Signaling Pathway

The canonical ecdysteroid signaling pathway is initiated by the binding of the ecdysteroid to the ligand-binding domain of the EcR.

Potential Biological Activities and Experimental Approaches

Based on the activities of other ecdysteroids, this compound may possess anti-inflammatory and cytotoxic properties. The following are general protocols for assessing these potential activities.

4.2.1. In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16]

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

4.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20]

Experimental Protocol:

-

Cell Culture: Culture a selected cancer cell line (e.g., MCF-7, HeLa) in the appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Potential Interaction with MAPK Signaling Pathway

Some natural compounds exert their effects by modulating intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The effect of this compound on this pathway can be investigated using Western blot analysis.[21][22][23][24][25]

Experimental Workflow:

Conclusion

This compound is a phytoecdysteroid with a chemical structure that suggests potential for interesting biological activities. This guide has synthesized the available information and provided a framework of established experimental protocols that can be applied to further investigate its properties. The lack of detailed published data on this compound highlights an opportunity for novel research in the fields of natural product chemistry, pharmacology, and drug discovery. Future studies should focus on the complete spectroscopic characterization of this compound, the development of a standardized isolation protocol, and a comprehensive evaluation of its biological effects and underlying mechanisms of action. Such research will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 3. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IR _2007 [uanlch.vscht.cz]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. whitman.edu [whitman.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. youtube.com [youtube.com]

- 12. repository.aaup.edu [repository.aaup.edu]

- 13. uni-saarland.de [uni-saarland.de]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. texaschildrens.org [texaschildrens.org]

- 18. japsonline.com [japsonline.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. mdpi.com [mdpi.com]

- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ccrod.cancer.gov [ccrod.cancer.gov]

The Putative Biological Role of Amarasterone A in Plants: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amarasterone A is a naturally occurring phytoecdysteroid, a class of plant-derived steroids structurally similar to insect molting hormones. It has been isolated from various plant species, including Cyathula capitata (Amaranthaceae), Leuzea carthamoides (Asteraceae), and Microsorum scolopendria (Polypodiaceae). While the broader class of phytoecdysteroids has been the subject of considerable research, specific in-depth studies elucidating the definitive biological role of this compound in plants are currently limited. This technical guide synthesizes the available information to discuss the putative biological functions of this compound, primarily by contextualizing it within the established roles of phytoecdysteroids and its proposed position in plant biosynthetic pathways.

The General Biological Functions of Phytoecdysteroids in Plants

Phytoecdysteroids are considered secondary metabolites and are not believed to function as endogenous plant hormones. Their primary and most well-documented role is in plant defense.

2.1. Defense Against Herbivorous Insects The principal putative function of phytoecdysteroids is to defend plants against phytophagous insects.[1][2][3] These compounds act as mimics of insect molting hormones (ecdysteroids), and when ingested by non-adapted insects, they can disrupt the molting process, leading to developmental abnormalities, reduced feeding, and ultimately, mortality.[1][2] This hormonal mimicry serves as a potent chemical defense mechanism.

2.2. Role in Abiotic and Biotic Stress Tolerance There is growing evidence that phytoecdysteroids may also play a role in mediating plant responses to various environmental stresses. These compounds have been implicated in enhancing tolerance to both biotic and abiotic stressors.[4] They may contribute to the plant's antioxidant defense system by helping to mitigate the damaging effects of reactive oxygen species (ROS) that are often produced during stress conditions.[4]

2.3. Other Potential Roles Some studies suggest that phytoecdysteroids might have allelopathic effects, influencing the germination and growth of neighboring plants.[2] Additionally, there are indications that they may have a positive impact on the rate of photosynthesis, although the mechanisms for this are not yet fully understood.[2]

This compound as a Putative Biosynthetic Intermediate

A key aspect of this compound's putative role is its consideration as a biosynthetic intermediate in the formation of other phytoecdysteroids, such as cyasterone (B1669384).[5] Cyasterone is another C29 phytoecdysteroid found in Cyathula capitata. The structural similarities between this compound and cyasterone suggest a precursor-product relationship.

This proposed biosynthetic pathway positions this compound as a crucial component in the chemical defense strategy of the plant, where it is synthesized and then converted into other, potentially more potent, defense compounds.

Caption: Putative biosynthetic relationship of this compound.

Hypothesized Biological Roles of this compound

Based on the available evidence for phytoecdysteroids in general and the specific context of this compound, the following roles can be hypothesized:

-

Primary Role as a Precursor: The most likely primary biological role of this compound is to serve as an intermediate in the biosynthesis of more complex or potent phytoecdysteroids like cyasterone. This would make it an essential, albeit transient, component of the plant's chemical defense arsenal.

-

Inherent Defensive Properties: It is also plausible that this compound itself possesses some level of insect-deterrent or anti-feedant activity, contributing to the overall defensive chemical profile of the plant.

-

Contribution to Stress Resilience: In line with the functions of other phytoecdysteroids, this compound may contribute to the plant's ability to withstand environmental stresses, potentially through antioxidant activity.

Experimental Protocols for the Study of Phytoecdysteroids

While specific experimental protocols for elucidating the biological role of this compound are not detailed in the current literature, the following general methodologies are employed for the study of phytoecdysteroids and could be adapted for this compound.

5.1. Isolation and Purification of this compound A general workflow for the isolation of phytoecdysteroids from plant material is as follows:

-

Extraction: Dried and milled plant material is typically extracted with polar solvents such as methanol (B129727) or ethanol.

-

Defatting: The crude extract is then partitioned with a non-polar solvent like hexane (B92381) to remove lipids.

-

Solvent Partitioning: The defatted extract is further partitioned between n-butanol and water, with the phytoecdysteroids concentrating in the n-butanol phase.

-

Chromatography: Further purification is achieved through various chromatographic techniques, including column chromatography on silica (B1680970) gel or alumina, and high-performance liquid chromatography (HPLC).

5.2. Structural Elucidation The chemical structure of isolated phytoecdysteroids is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy: The characteristic 14α-hydroxy-7-en-6-one chromophore of many phytoecdysteroids can be identified by its UV absorption maximum around 242 nm.

5.3. Bioassays for Functional Analysis To determine the biological activity of this compound, the following bioassays could be employed:

-

Insect Feeding Bioassays: Purified this compound can be incorporated into artificial diets for various insect species to assess its effects on feeding behavior, growth, development, and mortality.

-

Antioxidant Assays: In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be used to determine the antioxidant capacity of this compound.

-

Plant Stress Assays: The effect of exogenous application of this compound on plant tolerance to stressors like drought, salinity, or pathogen infection can be evaluated by measuring physiological parameters such as germination rate, biomass accumulation, and chlorophyll (B73375) content.

Caption: General experimental workflow for phytoecdysteroid research.

Future Research Directions

The field is open for significant research to specifically delineate the biological role of this compound in plants. Key areas for future investigation include:

-

Gene Silencing/Overexpression Studies: Utilizing techniques like RNAi or CRISPR-Cas9 to down-regulate or up-regulate the genes involved in the biosynthesis of this compound would provide direct evidence of its function in planta.

-

Metabolomic Profiling: Comparing the metabolomes of plants under herbivore attack or abiotic stress with control plants could reveal the dynamics of this compound accumulation and its conversion to other compounds.

-

Receptor Identification: While no plant receptors for phytoecdysteroids have been identified to date, investigating potential binding proteins could uncover novel signaling pathways.

Conclusion

References

Amarasterone A: A Putative Biosynthetic Intermediate in the Formation of Cyasterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyasterone (B1669384), a potent phytoecdysteroid, has garnered significant interest for its diverse biological activities. Its complex chemical structure suggests a multi-step biosynthetic pathway from common phytosterols. Circumstantial evidence, primarily based on structural analogy and co-occurrence in plant species such as Cyathula officinalis, points to amarasterone A as a key biosynthetic intermediate in the formation of cyasterone. However, direct experimental validation of this crucial conversion step remains elusive in the current scientific literature. This technical guide provides a comprehensive overview of the postulated role of this compound in the biosynthesis of cyasterone, detailing the hypothetical enzymatic transformations and outlining the experimental approaches required to substantiate this proposed pathway. While quantitative data and specific enzyme characterization for this conversion are not yet available, this document serves as a foundational resource for researchers aiming to elucidate the intricate biosynthetic network of phytoecdysteroids.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that exhibit a wide range of pharmacological effects. Among these, cyasterone is recognized for its potent anabolic and adaptogenic properties. Understanding the biosynthesis of cyasterone is paramount for its potential biotechnological production and for the discovery of novel enzymatic catalysts for steroid modifications. The structural similarity between this compound and cyasterone has led to the hypothesis that the former serves as a direct precursor to the latter. Both compounds share the same C29 cholestane (B1235564) skeleton, with variations in their side-chain functionalization. This guide explores the proposed biosynthetic link between these two molecules.

Structural Comparison of this compound and Cyasterone

A comparative analysis of the chemical structures of this compound and cyasterone reveals the key transformations required for the proposed biosynthetic conversion.

| Feature | This compound | Cyasterone |

| Chemical Formula | C29H48O5 | C29H44O8 |

| Core Structure | (20R,22R,24S)-2β,3β,14α,20,22-Pentahydroxy-5β-cholest-7-en-6-one | (20R,22R,24S)-2β,3β,14α,20,22,25,26-Heptahydroxy-5β-cholest-7-en-6-one-26-oic acid, γ-lactone |

| Side Chain | Hydroxylated at C-20 and C-22 | Further hydroxylated at C-25 and C-26, with subsequent lactonization |

| Key Difference | Less oxidized side chain | Highly oxidized side chain forming a γ-lactone ring |

Proposed Biosynthetic Pathway: From this compound to Cyasterone

The conversion of this compound to cyasterone is hypothesized to involve a series of oxidative reactions targeting the side chain. These transformations are likely catalyzed by cytochrome P450 monooxygenases (CYPs), a superfamily of enzymes known to be pivotal in steroid biosynthesis and modification in both plants and insects.

The proposed enzymatic steps are as follows:

-

Hydroxylation at C-25: A specific CYP enzyme would introduce a hydroxyl group at the C-25 position of this compound.

-

Hydroxylation at C-26: Another hydroxylation event, potentially catalyzed by the same or a different CYP, would occur at the C-26 methyl group.

-

Oxidation of C-26: The newly formed primary alcohol at C-26 would be further oxidized to a carboxylic acid.

-

Intramolecular Lactonization: Finally, an intramolecular esterification between the C-25 hydroxyl group and the C-26 carboxylic acid would result in the formation of the characteristic γ-lactone ring of cyasterone.

Recommended Experimental Protocols for Pathway Validation

To date, no specific experimental protocols have been published to validate the direct conversion of this compound to cyasterone. The following methodologies, standard in the study of steroid biosynthesis, are recommended for future research in this area.

In Vivo Feeding Studies with Labeled Precursors

Objective: To demonstrate the incorporation of this compound into cyasterone within a living plant system.

Protocol Outline:

-

Synthesis of Labeled this compound: Synthesize this compound labeled with stable isotopes (e.g., ¹³C or ²H) or radioisotopes (e.g., ¹⁴C or ³H).

-

Plant Material: Utilize young, actively growing Cyathula officinalis plants, as this is a known source of both compounds.

-

Administration: Introduce the labeled this compound to the plants through various methods such as root feeding, stem injection, or application to leaf surfaces.

-

Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

-

Extraction and Purification: Harvest the plant tissue and perform a comprehensive extraction of ecdysteroids. Utilize chromatographic techniques (e.g., HPLC, TLC) to isolate the cyasterone fraction.

-

Analysis: Employ mass spectrometry (for stable isotopes) or scintillation counting (for radioisotopes) to detect the presence of the label in the purified cyasterone, which would confirm its origin from the administered this compound.

In Vitro Assays with Cell-Free Extracts

Objective: To identify enzymatic activity capable of converting this compound to cyasterone in a cell-free system.

Protocol Outline:

-

Preparation of Cell-Free Extract: Homogenize fresh, young tissues of Cyathula officinalis in a suitable buffer to prepare a crude cell-free extract containing the native enzymes. Centrifuge the homogenate to remove cell debris and obtain a supernatant.

-

Enzyme Assay: Incubate the cell-free extract with this compound as the substrate. The reaction mixture should be supplemented with necessary cofactors for cytochrome P450 enzymes, such as NADPH and O₂.

-

Time-Course Analysis: Collect aliquots from the reaction mixture at different time points.

-

Product Identification: Terminate the reaction and extract the steroids. Analyze the extracts using LC-MS or GC-MS to identify the formation of cyasterone and any potential intermediates.

-

Controls: Run parallel reactions without the substrate (this compound) and without the cell-free extract to serve as negative controls.

Heterologous Expression and Characterization of Candidate Enzymes

Objective: To identify and characterize the specific cytochrome P450 enzyme(s) responsible for the conversion.

Protocol Outline:

-

Candidate Gene Identification: Based on transcriptomic data from Cyathula officinalis, identify candidate genes encoding cytochrome P450 enzymes that are highly expressed in tissues where cyasterone accumulates.

-

Gene Cloning and Expression: Clone the full-length cDNA of the candidate genes into an appropriate expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism and induce protein expression.

-

Enzyme Purification: Purify the recombinant CYP enzymes using affinity chromatography (e.g., His-tag).

-

In Vitro Reconstitution Assay: Perform in vitro assays with the purified recombinant enzyme, this compound as the substrate, a suitable CYP reductase partner, and NADPH.

-

Kinetic Analysis: If the conversion is successful, determine the kinetic parameters (Km and Vmax) of the enzyme for this compound.

Conclusion and Future Outlook

The hypothesis that this compound is a biosynthetic intermediate of cyasterone is compelling due to the structural relationship between the two molecules and their co-localization in certain plant species. However, the scientific community currently lacks the direct experimental evidence required to definitively confirm this crucial step in the biosynthetic pathway. The research outlined in this guide, employing modern techniques in molecular biology and analytical chemistry, will be instrumental in validating this hypothesis. A thorough understanding of the enzymatic machinery responsible for this conversion will not only illuminate a key aspect of phytoecdysteroid biosynthesis but also pave the way for the development of biotechnological platforms for the sustainable production of cyasterone and other valuable bioactive steroids.

In Silico Prediction of Amarasterone A Bioactivity: A Technical Guide

Disclaimer: As of late 2025, specific in silico predictive studies on Amarasterone A are not extensively available in the public domain. This technical guide, therefore, outlines a comprehensive and standard computational workflow that can be applied to this compound, a known ecdysteroid, to predict its bioactivity and drug-like properties. The quantitative data presented herein is hypothetical and serves to illustrate the methodologies described.

Introduction

This compound is a phytoecdysteroid, a class of steroid hormones found in plants. In the evolving landscape of drug discovery, in silico methods provide a cost-effective and rapid approach to predict the biological activity of natural products like this compound before undertaking expensive and time-consuming laboratory experiments.[1][2] This guide details a systematic computational approach, encompassing Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Overall In Silico Bioactivity Prediction Workflow

The computational prediction of bioactivity follows a structured pipeline. This process begins with obtaining and preparing the three-dimensional structure of the ligand (this compound) and its potential biological targets. This is followed by molecular docking to predict binding affinities and an analysis of pharmacokinetic properties to evaluate its drug-likeness.

References

Phytoecdysteroids in Leuzea carthamoides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of phytoecdysteroids derived from Leuzea carthamoides (Maral Root), intended for researchers, scientists, and professionals in drug development. The document synthesizes current scientific literature to detail the chemical diversity, quantitative distribution, analytical methodologies, and biological mechanisms of these compounds.

Introduction: The Phytochemical Landscape of Leuzea carthamoides

Leuzea carthamoides (Willd.) Iljin, a perennial plant native to the alpine meadows of Siberia, is a prominent source of a diverse array of phytoecdysteroids.[1] These naturally occurring steroid compounds are structurally analogous to insect molting hormones and have garnered significant scientific interest for their adaptogenic, anabolic, and other pharmacological properties in mammals.[1][2] The primary and most abundant phytoecdysteroid in L. carthamoides is 20-hydroxyecdysone (B1671079) (20E), also known as ecdysterone.[3] However, the plant's roots, leaves, and seeds contain a complex mixture of over 50 different ecdysteroids, contributing to its unique biological activity profile.[2][4]

This guide offers a consolidated resource on the phytoecdysteroids found in L. carthamoides, with a focus on quantitative data, detailed experimental protocols for their extraction and analysis, and an elucidation of their known signaling pathways.

Quantitative Analysis of Phytoecdysteroids in Leuzea carthamoides

The concentration of phytoecdysteroids in L. carthamoides is highly variable, influenced by factors such as the plant organ, geographical location, and developmental stage.[5] The roots are generally considered the most concentrated source of these compounds.[4][6] The following tables summarize the reported concentrations of major and minor ecdysteroids in different parts of the plant.

Table 1: Concentration of 20-Hydroxyecdysone (20E) in Leuzea carthamoides

| Plant Part | Concentration (% of Dry Weight) | Reference(s) |

| Roots | 0.049% - 1.74% | [3] |

| Roots | up to 1.5% | [6] |

| Young Leaves | 0.28% - 0.55% | [5] |

| Adult Leaves | 0.12% - 0.38% | [5] |

| Old Leaves | 0.02% - 0.15% | [5] |

Table 2: Identified Phytoecdysteroids in Leuzea carthamoides

| Compound | Plant Part(s) | Reference(s) |

| 20-Hydroxyecdysone (Ecdysterone) | Roots, Leaves, Seeds | [3][4] |

| Ponasterone A | Roots | [7] |

| Turkesterone | Roots | [3] |

| Inokosterone | Roots | [3] |

| Polypodine B | Roots | [3] |

| Leuzeasterone | Roots | [3] |

| Makisterone C | Roots | [8] |

| 3-epi-20-hydroxyecdysone | Roots | [8] |

| Integristerone A | Roots | [8] |

| Integristerone B | Roots | [8] |

| 22-oxo-20-hydroxyecdysone | Roots | [8] |

| Taxisterone | Roots | [8] |

| Rubrosterone | Roots | [8] |

| Dihydrorubrosterone | Roots | [8] |

| Poststerone | Roots | [8] |

| Carthamosterone | Roots | [8] |

| Isovitexirone | Roots | [8] |

Experimental Protocols

The accurate analysis of phytoecdysteroids from L. carthamoides necessitates meticulous extraction, purification, and quantification procedures. The following sections outline a synthesized protocol based on established methodologies.

Extraction and Purification of Phytoecdysteroids

A generalized workflow for the extraction and isolation of phytoecdysteroids from L. carthamoides roots is presented below. This process is designed to separate the polar ecdysteroids from other plant metabolites.

Protocol:

-

Sample Preparation: Dried and ground root material of L. carthamoides is used as the starting material.

-

Initial Extraction: The powdered root material is extracted with methanol (B129727) (MeOH) or ethanol (B145695) at room temperature, often with the aid of ultrasonication to enhance extraction efficiency.[2] The resulting extract is filtered and evaporated to dryness.

-

Solvent Partitioning: The dried extract is redissolved in a methanol-water mixture (e.g., 1:1 v/v) and then partitioned against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.[6]

-

Column Chromatography (Initial Purification): The aqueous-methanolic phase is subjected to column chromatography for initial purification. Alumina and silica (B1680970) gel are commonly used as stationary phases.[9]

-

Further Chromatographic Separation: For the isolation of individual ecdysteroids, a combination of chromatographic techniques is employed. These can include:

-

Droplet Counter-Current Chromatography (DCCC)

-

Preparative Thin-Layer Chromatography (PTLC)

-

Size-Exclusion Chromatography (e.g., on Sephadex LH-20)

-

High-Performance Liquid Chromatography (HPLC) , often in both normal-phase and reversed-phase modes.[9]

-

The following diagram illustrates a typical workflow for the isolation of phytoecdysteroids.

Caption: Workflow for Phytoecdysteroid Extraction and Isolation.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the quantitative determination of phytoecdysteroids in L. carthamoides extracts.[10]

Instrumentation:

-

An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is typically used.

Chromatographic Conditions (Example Method):

-

Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: A gradient elution is commonly used, consisting of a mixture of an aqueous solvent (e.g., water with 0.5% acetic acid) and an organic solvent (e.g., a mixture of methanol and acetonitrile).

-

Gradient Program: A typical gradient might start with a lower concentration of the organic phase, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

-

Detection: UV detection at a wavelength of 254 nm is often employed, as ecdysteroids exhibit absorbance at this wavelength.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve constructed using certified reference standards of the phytoecdysteroids of interest.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

For enhanced sensitivity and selectivity, especially for the analysis of minor ecdysteroids or complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is utilized.[11]

Instrumentation:

-

An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Methodology (Example):

-

Chromatography: Similar chromatographic conditions as for HPLC-DAD can be used, but often with modifications to the mobile phase to ensure compatibility with the MS detector (e.g., using volatile buffers like ammonium (B1175870) formate).

-

Ionization: ESI in positive ion mode is typically used for the ionization of ecdysteroids.

-

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and then detecting a specific product ion in the third quadrupole. This highly selective detection method minimizes interferences from the sample matrix.

-

Data Analysis: The acquired MRM data is processed using specialized software to quantify the target analytes.

The following diagram depicts a generalized workflow for the analytical quantification of phytoecdysteroids.

Caption: Analytical Workflow for Phytoecdysteroid Quantification.

Signaling Pathways of 20-Hydroxyecdysone in Mammals

Recent research has begun to unravel the molecular mechanisms through which 20-hydroxyecdysone exerts its biological effects in mammals. Unlike in insects, where ecdysteroids bind to nuclear receptors, the effects in mammals appear to be mediated through cell surface receptors and subsequent intracellular signaling cascades.

The PI3K/Akt Signaling Pathway

One of the key pathways activated by 20E is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell growth, proliferation, and protein synthesis.[5] The activation of this pathway is believed to underlie the anabolic effects of 20E on muscle tissue.

The proposed mechanism involves the following steps:

-

Receptor Binding: 20E is thought to bind to a G-protein coupled receptor on the cell membrane.

-

PI3K Activation: This binding event leads to the activation of PI3K.

-

Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B).

-

Downstream Effects: Activated Akt then phosphorylates a range of downstream targets, leading to an increase in protein synthesis and inhibition of apoptosis.

Involvement of the MAS1 Receptor

Studies have identified the MAS1 receptor, a component of the renin-angiotensin system, as a potential cell surface receptor for 20E.[2][6] The binding of 20E to the MAS1 receptor can trigger the activation of the PI3K/Akt pathway, providing a more detailed picture of the initial signaling events.

The following diagram illustrates the proposed signaling pathway for 20-hydroxyecdysone in mammalian cells.

Caption: Proposed Signaling Pathway of 20-Hydroxyecdysone in Mammals.

Conclusion

Leuzea carthamoides is a rich and complex source of phytoecdysteroids, with 20-hydroxyecdysone being the most prominent. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers investigating the phytochemical and pharmacological properties of this plant. The elucidation of the PI3K/Akt signaling pathway as a mechanism of action for 20E in mammals opens up new avenues for research into the therapeutic potential of these compounds in areas such as muscle growth, metabolic disorders, and age-related diseases. Further research is warranted to fully characterize the complete profile of phytoecdysteroids in L. carthamoides and to further explore their mechanisms of action and potential clinical applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. leuzea.ru [leuzea.ru]

- 8. mdpi.com [mdpi.com]

- 9. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]

- 11. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Isomers of Withanolide A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Withanolide A, a prominent member of the withanolide class of C28-steroidal lactones, is a key bioactive constituent of Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1] This guide provides a comprehensive technical overview of the stereochemistry and isomeric forms of Withanolide A. It delves into the structural intricacies that define its biological activity, presents key quantitative data, outlines detailed experimental protocols for its isolation and analysis, and visualizes its biosynthetic and signaling pathways. This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics based on withanolide scaffolds.

Core Stereochemistry of Withanolide A

Withanolide A possesses a complex and highly oxygenated ergostane-type steroidal skeleton, characterized by a C22-hydroxy-C26-oic acid δ-lactone in its nine-carbon side chain.[2] The core structure of Withanolide A is (5α,20α-dihydroxy-6α,7α-epoxy-1-oxowitha-2,24-dienolide).[1] Key stereochemical features include:

-

A/B Ring Junction: The A and B rings of the steroid nucleus are fused in a cis configuration.[3]

-

Epoxide Ring: A characteristic 6α,7α-epoxide is present in the B-ring.[1]

-

Hydroxyl Groups: It possesses a 5α-hydroxyl group and a 20α-hydroxyl group.[1]

-

Lactone Side Chain: The side chain features a δ-lactone ring with a (22R) configuration.[4]

The precise stereochemistry of Withanolide A is crucial for its biological activities, particularly its neuritogenic properties.[5] The total synthesis of Withanolide A has confirmed its absolute configuration and provided a platform for generating derivatives to probe structure-activity relationships.[5][6]

Isomers of Withanolide A

The structural complexity of withanolides gives rise to a multitude of isomers, which can be broadly categorized as constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers of Withanolide A differ in the connectivity of their atoms. Notable examples isolated from Withania somnifera include:

-

Withaferin A: One of the most abundant and biologically active withanolides, it is isomeric to Withanolide A. Its structure is (4β,27-dihydroxy-5β,6β-epoxy-1-oxowitha-2,24-dienolide).[1] Key differences from Withanolide A include the position and stereochemistry of the epoxide and hydroxyl groups on the A and B rings.

-

Withanone: Another major withanolide that is isomeric with Withanolide A and Withaferin A.[7]

-

Withanolide D: A potent cytotoxic agent.[8]

The separation of these isomers is a significant analytical challenge due to their similar polarities.[7]

Stereoisomers

Stereoisomers of Withanolide A have the same atomic connectivity but differ in the spatial arrangement of atoms. These can include diastereomers and enantiomers. While the naturally occurring form of Withanolide A is a specific stereoisomer, synthetic efforts can produce other diastereomers. The control of stereochemistry, particularly at the numerous chiral centers, is a major challenge in the total synthesis of withanolides.[9]

Quantitative Data

Spectroscopic Data

The structural elucidation of Withanolide A and its isomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Selected ¹H NMR Data for Withanolide A

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-18 | 0.89 | s | |

| H-19 | 1.21 | s | |

| H-21 | 1.07 | d | |

| H-27 | 1.91 | s | |

| H-28 | 1.97 | s | |

| H-22 | 4.2 | dd |

Data compiled from multiple sources, slight variations may exist based on solvent and instrument.

Table 2: ¹³C NMR Data for Withanolide A

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 203.14 |

| C-26 | 166.10 |

Data compiled from multiple sources, slight variations may exist based on solvent and instrument. The γ-gauche effect is a critical consideration in the analysis of ¹³C NMR spectra for determining the relative configuration of hydroxyl groups in withanolides.[2][10]

Chromatographic Data

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the separation and quantification of Withanolide A and its isomers.

Table 3: HPLC Retention Times for Major Withanolides

| Compound | Retention Time (min) |

| Withanolide A | 36.79 |

| Withaferin A | 32.09 |

| Withanone | 38.65 |

Conditions: Reversed-phase C18 column with a methanol (B129727)/water gradient containing 0.1% acetic acid.[11][12]

Biological Activity Data

Withanolide A and its isomers exhibit a wide range of biological activities.

Table 4: In Vitro Biological Activities of Withanolides

| Compound | Assay | IC₅₀ |

| Withanolide Z (related chlorinated withanolide) | Inhibition of TNF-α-induced NF-κB activity | 10 nM |

| Physalolactone (related chlorinated withanolide) | Inhibition of TNF-α-induced NF-κB activity | 60 nM |